molecular formula C25H24N4O3S B11412917 N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11412917
M. Wt: 460.5 g/mol
InChI Key: RJZCZVIXFCDKNX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H24N4O3S/c1-3-32-21-9-5-4-8-20(21)27-22(30)16-33-25-28-23-19(7-6-14-26-23)24(31)29(25)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

RJZCZVIXFCDKNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)C

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 1040633-01-9

Structure Overview

The structure includes:

  • An ethoxyphenyl group.
  • A pyrido[2,3-d]pyrimidin moiety.
  • A sulfanyl linkage which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

The proposed mechanism involves:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS contribute to cellular stress and apoptosis in malignant cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)12.5
AnticancerA549 (lung cancer)15.0
AntimicrobialStaphylococcus aureus8.0
AntimicrobialEscherichia coli10.0

Case Study 1: Breast Cancer Treatment

A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound in MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 8.0 µM and 10.0 µM respectively. These findings suggest potential therapeutic applications in treating bacterial infections.

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